molecular formula C16H20N4O2S B2743914 4-amino-N~3~-isopropyl-N~5~-(4-methylbenzyl)isothiazole-3,5-dicarboxamide CAS No. 1286728-80-0

4-amino-N~3~-isopropyl-N~5~-(4-methylbenzyl)isothiazole-3,5-dicarboxamide

Cat. No. B2743914
CAS RN: 1286728-80-0
M. Wt: 332.42
InChI Key: OPABMOXLNBRKAE-UHFFFAOYSA-N
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Description

4-amino-N~3~-isopropyl-N~5~-(4-methylbenzyl)isothiazole-3,5-dicarboxamide (abbreviated as AMB) is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound belongs to the isothiazole family and has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for further research.

Scientific Research Applications

Molecular Structure and Properties

  • "Amicarbazone" (Kaur et al., 2013) discusses a compound with a similar structure, highlighting its crystal packing dominated by N—H⋯O and N—H⋯N hydrogen bonds. This information can be crucial in understanding the molecular interactions and stability of the compound in various environments. Read more.

Synthesis and Derivative Studies

  • "Synthetic studies in the 1,2-Dithiole series. II. Routes to 4-Methylamino-1,2-dithiole-3-thione" (Brown et al., 1965) provides insights into the synthesis of related compounds, useful for understanding the chemical pathways and reactions involved in synthesizing similar molecules. Read more.
  • "Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives" (Bektaş et al., 2007) explores the synthesis of derivatives that may share structural similarities, indicating potential antimicrobial applications. Read more.

Anticancer Potential

  • "Synthesis and Anticancer Evaluation of Some New 4-Amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one Derivatives" (Bekircan et al., 2008) investigates derivatives for their anticancer activity, suggesting potential therapeutic applications for similar compounds. Read more.

Chemical Reactions and Mechanisms

  • "v-Triazolo[4,5-d]pyrimidines (8-azapurines). Part 21. Synthesis of 2-substituted 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides and amidines" (Albert & Trotter, 1979) provides a detailed study of the synthesis of related compounds, which can inform the chemical behavior of the compound . Read more.

Chelating Agents

  • "Convenient synthesis of bifunctional tetraaza macrocycles." (McMurry et al., 1992) discusses the synthesis of macrocyclic tetraamines, relevant for understanding the compound's potential as a chelating agent. Read more.

properties

IUPAC Name

4-amino-5-N-[(4-methylphenyl)methyl]-3-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-9(2)19-15(21)13-12(17)14(23-20-13)16(22)18-8-11-6-4-10(3)5-7-11/h4-7,9H,8,17H2,1-3H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPABMOXLNBRKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C(=O)NC(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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